molecular formula C23H22N2O4S B13349201 [(2-Methoxy-5-methylphenyl)carbamoyl](phenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate

[(2-Methoxy-5-methylphenyl)carbamoyl](phenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13349201
M. Wt: 422.5 g/mol
InChI Key: BQPQLQWWIDNGGU-UHFFFAOYSA-N
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Description

(2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a synthetic organic compound featuring a pyridine-3-carboxylate core substituted with a methylsulfanyl group at position 2. The ester moiety is further modified with a phenyl group and a carbamoyl linker attached to a 2-methoxy-5-methylphenyl substituent.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-15-11-12-19(28-2)18(14-15)25-21(26)20(16-8-5-4-6-9-16)29-23(27)17-10-7-13-24-22(17)30-3/h4-14,20H,1-3H3,(H,25,26)

InChI Key

BQPQLQWWIDNGGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=C(N=CC=C3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxy-5-methylphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxy-5-methylphenylamine with phenylglyoxal to form an intermediate, which is then reacted with methylthio nicotinic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxy-5-methylphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((2-Methoxy-5-methylphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methoxy-5-methylphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s key structural elements—pyridine carboxylate esters, carbamoyl groups, and sulfur-containing substituents—are shared with several derivatives documented in recent literature and catalogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula* Key Functional Groups Substituents Molecular Weight (g/mol)* Solubility (Inferred) Stability Considerations
(2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate (Target) C₂₃H₂₂N₂O₄S Carbamate, ester, methylsulfanyl 2-Methoxy-5-methylphenyl, phenyl ~422.5 Moderate in organic solvents Susceptible to hydrolysis (ester/carbamate)
Phenyl 2-methoxy-3-pyridinecarboxylate C₁₃H₁₁NO₃ Ester, methoxy Phenyl, methoxy 229.2 High in polar aprotic solvents Stable ester; hydrolyzes under acidic conditions
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-...-3-pyridinecarboxylate C₂₃H₁₈Cl₂F₃N₃O₃S Ester, sulfanyl, chloro, trifluoromethyl 4-Chlorophenyl, 3-chloro-5-(trifluoromethyl)pyridinyl ~564.4 Low in water; soluble in DMSO Enhanced stability (electron-withdrawing groups)
2-(Trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-...-5-carboxylate C₂₃H₃₃BrF₂N₃O₄Si Carbamate, bromoalkyl, difluorophenyl 3-Bromopropyl, 3,4-difluorophenyl, trimethylsilyl ~618.6 Low polarity solvents Sensitive to nucleophilic attack (bromoalkyl)

*Molecular formulas and weights are calculated based on structural data.

Key Findings :

Carbamoyl linkers (target and ) introduce hydrogen-bonding capacity, which may affect crystallinity or receptor binding. However, carbamates are generally more hydrolytically stable than esters under physiological conditions .

Substituent Effects :

  • Electron-donating groups (methoxy, methyl in the target) contrast with electron-withdrawing groups (chloro, trifluoromethyl in ), influencing electronic properties. For instance, trifluoromethyl groups in likely increase metabolic stability but reduce aqueous solubility.
  • Bulkier substituents (e.g., 3-chloro-5-(trifluoromethyl)pyridinyl in ) may sterically hinder intermolecular interactions, affecting aggregation or crystallization behavior.

Synthetic Methodology :

  • The target compound’s carbamoyl group likely requires coupling reagents (e.g., chloroformates, as in ) for installation, whereas esterification (e.g., in ) employs simpler acid-chloride/alcohol reactions.
  • The use of LiHMDS (a strong base) in suggests that similar deprotonation strategies may be applicable for activating carboxylate intermediates in the target’s synthesis.

Stability and Reactivity: The target’s ester and carbamate groups render it prone to hydrolysis under acidic or basic conditions, akin to and . In contrast, the trifluoromethyl and chloro substituents in confer resistance to enzymatic degradation.

Biological Activity

The compound (2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N2O4SC_{23}H_{22}N_{2}O_{4}S, indicating a sophisticated structure that includes a pyridine ring, methoxy groups, and a carbamoyl moiety. The structural complexity suggests diverse interactions with biological targets.

Research indicates that compounds similar to (2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate may act as protein kinase inhibitors . Protein kinases play critical roles in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in various diseases, including cancer.

  • Inhibition of Protein Kinases : The compound may interfere with the phosphorylation processes mediated by kinases, which are pivotal in cell growth and division.
  • Antineoplastic Activity : Similar derivatives have shown promising results in inhibiting tumor growth in vivo. For instance, certain pyridine derivatives have exhibited IC50 values as low as 1.0 µM against cancer cell lines, suggesting potent antitumor activity .

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds can induce cytotoxic effects on various cancer cell lines. For example, pyridine derivatives have been tested against L1210 leukemia cells, showing significant cytotoxicity with prolonged survival rates in treated mice .

Study 1: Anticancer Efficacy

A study investigated the anticancer properties of pyridine derivatives, including those structurally related to our compound. The results indicated that these compounds significantly inhibited ribonucleotide reductase activity, leading to reduced proliferation of leukemia cells. The most active compounds had IC50 values ranging from 1.0 to 1.4 µM .

Study 2: Enzymatic Inhibition

Another investigation evaluated the compound's ability to inhibit specific enzymes involved in metabolic pathways. The study found that the compound could effectively inhibit cholinesterase and certain cytochrome P450 enzymes at concentrations below 10 µM, highlighting its potential as a multi-target pharmacological agent .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
5-(Methylamino)-pyridine-2-carboxaldehydeRibonucleotide reductase1.3
(2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylateProtein kinase inhibition<10
Pyridine derivative XCholinesterase inhibition<10

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate?

  • The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling of the carbamoyl group with the pyridine core under conditions optimized for regioselectivity (e.g., using coupling agents like EDC/HOBt) .
  • Sulfanyl group introduction : Thiolation via nucleophilic substitution or oxidation-reduction sequences, often requiring inert atmospheres to prevent disulfide formation .
  • Solvent systems : Aqueous ethanol or dichloromethane with catalysts such as trisodium citrate dihydrate to enhance yield and purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and assess purity (e.g., 1^1H and 13^13C NMR for functional group verification) .
  • Mass Spectrometry (MS) : For molecular weight confirmation and detection of byproducts .
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity and resolve stereochemical impurities .

Q. How should researchers handle stability issues during storage?

  • Storage conditions : Store in amber vials under nitrogen at –20°C to minimize hydrolysis of the carbamate and sulfanyl groups .
  • Degradation monitoring : Regular HPLC analysis to detect decomposition products, particularly under humid or acidic conditions .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure .
  • Disposal : Incineration via certified waste management services compliant with EPA guidelines for sulfur-containing organics .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing substituents to the pyridine ring?

  • Catalyst screening : Transition metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions to enhance regioselectivity .
  • Temperature control : Lower temperatures (–10°C to 0°C) to suppress side reactions during sulfanyl group installation .
  • Solvent polarity tuning : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates in SNAr reactions .

Q. What strategies resolve discrepancies in spectroscopic data between synthesized batches?

  • Cross-validation : Combine X-ray crystallography (for absolute configuration) with NMR and IR to confirm structural consistency .
  • Batch comparison : Statistical analysis of HPLC retention times and mass spectra to identify trace impurities affecting data .

Q. What is the hypothesized mechanism of action for its biological activity?

  • Enzyme inhibition : Potential interaction with cysteine proteases via covalent binding of the sulfanyl group to catalytic residues .
  • Receptor modulation : Structural analogs show affinity for kinase domains, suggesting competitive inhibition at ATP-binding sites .

Q. How to design experiments to study structure-activity relationships (SAR)?

  • Systematic substitution : Synthesize derivatives with modifications to the methoxy, methyl, or sulfanyl groups and assess bioactivity .
  • In silico modeling : Docking studies using crystallographic data (e.g., PDB IDs from related compounds) to predict binding modes .

Q. How to address conflicting bioactivity data in different studies?

  • Assay standardization : Use isogenic cell lines and control compounds (e.g., staurosporine for kinase assays) to reduce variability .
  • Meta-analysis : Compare IC50_{50} values across studies while accounting for differences in solvent systems (e.g., DMSO vs. aqueous buffers) .

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